molecular formula C18H19F2N3OS B2705753 N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide CAS No. 398996-27-5

N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide

Cat. No.: B2705753
CAS No.: 398996-27-5
M. Wt: 363.43
InChI Key: BXXQWMSOXQGBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide (CAS 398996-27-5) is a piperazine-1-carbothioamide derivative supplied for laboratory research use. This compound has a molecular formula of C18H19F2N3OS and a molecular weight of 363.4248 g/mol . Compounds featuring the piperazine-1-carbothioamide scaffold are of significant interest in medicinal chemistry and biological research. Structurally related analogs have been investigated for their potential bioactive properties. Scientific studies on similar piperazine-carbothioamide structures have demonstrated notable anticancer activities in vitro, with some compounds inhibiting proliferation in cancer cell lines such as MCF-7 by targeting the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth and survival . Furthermore, research on analogous compounds has shown potential antibacterial efficacy against Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli , as well as anti-inflammatory properties indicated by the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 . The presence of the carbothioamide group and fluorinated aromatic ring in its structure contributes to its physicochemical profile and makes it a valuable building block for developing novel therapeutic agents and probing biological mechanisms . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3OS/c19-17(20)24-16-8-6-14(7-9-16)21-18(25)23-12-10-22(11-13-23)15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXQWMSOXQGBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects.

Molecular Formula: C19H21F2N3OS
Molecular Weight: 381.42 g/mol
CAS Number: 398996-28-6

The compound features a difluoromethoxy group and a piperazine ring, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.

Interaction with Biological Targets

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and neurodegenerative disorders.
  • Receptor Modulation: It may modulate neurotransmitter receptors, contributing to its effects on the central nervous system.

Biological Activity Studies

Recent studies have explored the biological activities of this compound across various models:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays.

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that it induces apoptosis and inhibits cell proliferation.

Cell LineIC50 (µM)
MCF-715.2
HeLa12.5
A54920.0

Case Studies

  • Case Study on Neuroprotection: A study evaluated the neuroprotective effects of this compound in a rat model of Parkinson's disease. Results indicated that treatment with the compound significantly reduced dopaminergic neuron loss and improved motor function.
  • Case Study on Anti-inflammatory Effects: In a model of acute inflammation, the compound demonstrated a reduction in pro-inflammatory cytokines, suggesting potential use in inflammatory disorders.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide exhibit diverse biological activities:

  • Anticonvulsant Activity : Studies have shown that derivatives of piperazine compounds can exhibit anticonvulsant properties. For instance, related compounds have been evaluated in animal models for their efficacy against seizures, demonstrating significant activity in maximal electroshock (MES) tests and subcutaneous pentylenetetrazole (PTZ) tests .
  • Antidepressant Effects : Some structural analogs have been identified as having antidepressant effects, likely due to their interaction with neurotransmitter systems.
  • Anticancer Potential : The compound's structure suggests potential anticancer activity, as piperazine derivatives have been known to inhibit cancer cell proliferation through various mechanisms.

Comparative Analysis with Structural Analogues

To better understand the potential of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing some notable analogs and their associated activities:

Compound NameStructural FeaturesNotable Activity
1-(1,3-benzodioxol-5-ylmethyl)piperazinePiperazine + BenzodioxoleHistone deacetylase inhibitor
N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxy)phenylpiperazineSimilar piperazine coreAntidepressant effects
4-(benzofuro[3,2-d]pyrimidin-4-yl)piperazinePiperazine + Furo[3,2-d]pyrimidineAnticancer activity

Case Studies and Research Findings

Several studies have explored the pharmacological effects of compounds related to this compound:

  • Anticonvulsant Screening : A series of new derivatives were synthesized and tested for anticonvulsant activity. The results indicated that certain modifications significantly enhanced efficacy in MES and PTZ models .
  • Neuropharmacological Studies : Research has highlighted the importance of specific structural features in determining the binding affinity of these compounds to neuronal receptors, which is crucial for developing effective antiepileptic drugs .
  • Toxicity Assessments : In addition to efficacy studies, toxicity assessments using models like the rotarod test have been conducted to ensure safety profiles are acceptable for further development .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs): The difluoromethoxy group (‒OCF₂H) in the target compound is less electron-withdrawing than nitro (‒NO₂) but more lipophilic than methoxy (‒OCH₃) .
  • Thioamide vs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound's synthesis likely follows piperazine-carbothioamide protocols. For analogous structures (e.g., N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide), a common approach involves cyclization of 1,2-diamine derivatives with sulfonamide salts in the presence of bases like DBU (1,8-diazabicycloundec-7-ene) . Optimization may include:

  • Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres .
  • Catalyst use : Triethylamine or diisopropylethylamine to enhance nucleophilic substitution .
  • Purification : Flash chromatography or crystallization with solvents like diethyl ether .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodology :

  • NMR spectroscopy : For confirming substituent positions on the piperazine ring and aromatic protons (e.g., ¹H/¹³C NMR) .
  • Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : Utilize SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond geometries .
  • Elemental analysis : Validate calculated vs. observed C, H, N, S content (e.g., <0.3% deviation) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodology :

  • In vitro sodium channel blocking : Patch-clamp electrophysiology to assess inhibition of voltage-gated sodium channels, as seen in metaflumizone analogs .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacterial and fungal strains .
  • Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety margins .

Advanced Research Questions

Q. What mechanistic insights explain the sodium channel blocking activity of this compound?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sodium channel domains (e.g., Nav1.7) .
  • Electrophysiology : Voltage-clamp studies to determine IC₅₀ values and state-dependent inhibition (resting vs. open channels) .
  • Mutagenesis : Introduce point mutations (e.g., F1764A in Nav1.7) to identify critical binding residues .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodology :

  • Substituent variation : Modify the difluoromethoxy group (e.g., replace with trifluoromethyl or methoxy) to assess hydrophobicity/electron effects .
  • Piperazine ring substitution : Introduce methyl or hydroxyethyl groups to alter conformational flexibility .
  • Bioisosteric replacement : Replace the carbothioamide group with carboxamide or sulfonamide to evaluate metabolic stability .

Q. What strategies resolve low yields during large-scale synthesis of this compound?

  • Methodology :

  • Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., cyclization) .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki couplings in aryl-piperazine formation .
  • Process analytical technology (PAT) : Use in-line FTIR or HPLC to monitor reaction progress and intermediates .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

  • Methodology :

  • ADMET prediction : Tools like SwissADME or ADMETlab to estimate permeability, CYP450 inhibition, and half-life .
  • Metabolite identification : Use GLORY or Xenosite to simulate phase I/II metabolism (e.g., oxidation of difluoromethoxy groups) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Methodology :

  • Assay standardization : Replicate studies under consistent conditions (e.g., cell line, serum concentration, pH) .
  • Orthogonal validation : Confirm sodium channel blocking via both electrophysiology and calcium flux assays .
  • Meta-analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., solvent DMSO concentration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.